molecular formula C16H15NO2 B1236720 Cinnamyl anthranilate CAS No. 87-29-6

Cinnamyl anthranilate

Cat. No.: B1236720
CAS No.: 87-29-6
M. Wt: 253.29 g/mol
InChI Key: GABQNAFEZZDSCM-UHFFFAOYSA-N
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Description

Cinnamyl anthranilate is an organic compound with the chemical formula C16H15NO2. It is known for its pleasant, fruity aroma and has been used historically as a flavoring and fragrance agent. The compound is a derivative of anthranilic acid and cinnamyl alcohol, forming an ester linkage. It is a crystalline solid with a melting point of 61-61.5°C and a boiling point of 332°C .

Biochemical Analysis

Biochemical Properties

Cinnamyl anthranilate plays a role in various biochemical reactions, particularly those involving enzyme-catalyzed transformations. One notable enzyme that interacts with this compound is hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT). This enzyme catalyzes the coupling of hydroxycinnamoyl-CoAs and benzoyl-CoAs to anthranilate, facilitating the biosynthesis of cinnamoyl anthranilates . Additionally, this compound can undergo hydrolysis to produce anthranilic acid and cinnamyl alcohol, which are further metabolized by various enzymes . These interactions highlight the compound’s involvement in complex biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatic cells, this compound has been shown to induce peroxisome proliferation and increase the activity of fatty acid oxidizing enzymes . This compound also influences cell signaling pathways and gene expression, leading to changes in cellular metabolism. For example, in mouse hepatocytes, this compound stimulates replicative DNA synthesis, indicating its impact on cell proliferation . These effects underscore the compound’s potential to modulate cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. The compound binds to specific enzymes, such as HCBT, facilitating the transfer of hydroxycinnamoyl and benzoyl groups to anthranilate . Additionally, this compound can inhibit or activate enzymes involved in fatty acid oxidation, leading to changes in metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical activity and influence on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to oxidation and hydrolysis, which can affect its long-term stability . Studies have shown that prolonged exposure to this compound can lead to sustained stimulation of peroxisome proliferation and cell replication in mouse hepatocytes . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, high doses of this compound have been associated with significant increases in liver weight and peroxisome proliferation . In rats, the compound exhibits only weak peroxisome proliferative effects, even at high doses . These findings suggest species-specific differences in the compound’s activity and highlight the need for careful dosage considerations in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid oxidation and aromatic compound metabolism. The compound is metabolized by hydrolysis to produce anthranilic acid and cinnamyl alcohol, which are further oxidized to benzoic acid . These metabolic transformations involve various enzymes and cofactors, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with cellular transport mechanisms . Understanding these transport and distribution dynamics is crucial for elucidating the compound’s effects on cellular functions.

Comparison with Similar Compounds

Cinnamyl anthranilate can be compared to other anthranilate derivatives such as:

What sets this compound apart is its unique combination of cinnamyl and anthranilate moieties, which confer distinct chemical and biological properties. Its historical use in flavoring and fragrance, along with its potential in scientific research, highlights its versatility and importance .

Properties

IUPAC Name

3-phenylprop-2-enyl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c17-15-11-5-4-10-14(15)16(18)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQNAFEZZDSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020330
Record name Cinnamyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-29-6
Record name Cinnamyl anthranilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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